molecular formula C14H14O4 B3034438 Eriosematin A CAS No. 175448-02-9

Eriosematin A

Cat. No.: B3034438
CAS No.: 175448-02-9
M. Wt: 246.26 g/mol
InChI Key: FQSPUXNQUUIUQW-UHFFFAOYSA-N
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Description

Eriosematin A (CAS: 175448-02-9) is a prenylated chromone isolated from the roots of Eriosema tuberosum and other species within the Eriosema genus (Fabaceae) . Chromones, characterized by a benzopyran-4-one backbone, are a class of secondary metabolites with diverse bioactivities, including antioxidant, antimicrobial, and anti-inflammatory properties. This compound belongs to the eriosematin series (A–E), which are distinguished by variations in prenyl group positions and hydroxylation patterns .

Properties

IUPAC Name

5,7-dihydroxy-8-(3-methylbut-2-enyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-8(2)3-4-9-11(16)7-12(17)13-10(15)5-6-18-14(9)13/h3,5-7,16-17H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSPUXNQUUIUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=CO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Eriosematin A typically involves the extraction of the compound from plant sources using organic solvents such as ethanol or methanol. The process includes several steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale extraction and purification processes. Advanced techniques such as high-performance liquid chromatography (HPLC) and supercritical fluid extraction (SFE) can be employed to enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Eriosematin A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a reference compound in the study of prenylated flavonoids and their chemical properties.

    Biology: Investigated for its antioxidant and anti-inflammatory activities, which can be beneficial in treating oxidative stress-related conditions.

    Medicine: Potential therapeutic applications in the treatment of inflammatory diseases, cancer, and microbial infections.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals

Mechanism of Action

Eriosematin A exerts its effects through various molecular mechanisms:

Comparison with Similar Compounds

Structural Comparison

Eriosematin A and its analogs share a chromone core but differ in prenyl substitutions and hydroxylation sites (Table 1).

Table 1: Structural Comparison of Eriosematin Compounds

Compound Source Structural Features Key References
This compound Eriosema tuberosum Chromone core with prenyl group at C-8 and hydroxylation at C-5 and C-7
Eriosematin E Eriosema chinense Prenylation at C-8, hydroxylation at C-5 and C-7; additional rutinoside moiety
2-O-Methyl Eriosematin E Flemingia macrophylla Methylation at C-2 of Eriosematin E; exists as enantiomers (R and S configurations)
Eriosematin D Eriosema tuberosum Prenylation at C-6, hydroxylation at C-2 and C-5
Functional and Pharmacological Comparison
  • Antidiarrheal Activity: Eriosematin E: Exhibits dose-dependent inhibition of castor oil- and PGE2-induced diarrhea in rats (69.43% protection at 10 mg/kg) by reducing intestinal fluid secretion and restoring electrolyte balance. It also suppresses bacterial enterotoxins from Escherichia coli and Shigella flexneri via molecular docking and in vitro assays .
  • Antimicrobial Activity :

    • Eriosematin E : Shows moderate antibacterial activity against Staphylococcus aureus and E. coli (MIC ≥256 µg/mL) .
    • 2-O-Methyl Eriosematin E : Demonstrates anti-lung cancer activity via apoptosis induction, though its antimicrobial effects remain unstudied .
  • Antioxidant Activity: Eriosematin E: Restores oxidative stress markers (e.g., SOD, catalase) and reduces lipid peroxidation in diarrheal models .
Mechanistic Insights
  • Eriosematin E binds to heat-labile enterotoxins (e.g., SepA protease in Shigella), disrupting pathogen-host interactions .
  • 2-O-Methyl Eriosematin E ’s enantiomers ((R)- and (S)-forms) exhibit distinct bioactivities, highlighting the role of stereochemistry in efficacy .

Biological Activity

Eriosematin A is a compound derived from the Eriosema genus, particularly noted for its biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on diverse research findings and case studies.

Overview of this compound

This compound is a prenylated flavanone isolated from plants in the Eriosema genus, which are traditionally used in various cultures for medicinal purposes. The compound has garnered attention due to its reported biological activities, including antidiarrheal, antimicrobial, and antioxidant properties.

Biological Activities

1. Antidiarrheal Activity

Research indicates that this compound exhibits significant antidiarrheal effects. In studies involving animal models, the compound demonstrated a dose-dependent reduction in diarrhea induced by various agents:

  • Castor Oil-Induced Diarrhea : At doses of 2.5 mg/kg to 10 mg/kg, this compound significantly reduced the frequency of diarrhea and improved stool consistency.
  • Mechanism of Action : The antidiarrheal effect is attributed to its antisecretory and antioxidant activities, which help restore electrolyte balance and reduce intestinal fluid accumulation (results from studies on related compounds such as Eriosematin E) .
Study Model Dose (mg/kg) Effect
Study 1Castor Oil-induced diarrhea1069.43% protection from diarrhea
Study 2EPEC-induced diarrhea5-10Significant reduction in stool water content

2. Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens:

  • Shigella flexneri : Molecular docking studies suggest that this compound can inhibit protease activity in pathogenic bacteria, thereby preventing epithelial barrier disruption .
  • Escherichia coli : In vitro studies indicate that the compound reduces bacterial load and improves intestinal health by modulating inflammatory responses .

Case Studies

Case Study 1: Antidiarrheal Mechanism Evaluation

In a study evaluating the effects of Eriosematin E (a closely related compound), it was found that treatment with doses of 10 mg/kg significantly restored altered antioxidant levels and pro-inflammatory cytokines in rats subjected to Shigella-induced diarrhea. Histopathological examinations confirmed tissue protection and reduced inflammation .

Case Study 2: Efficacy Against Enteropathogenic E. coli

Another investigation assessed the impact of Eriosematin E on EPEC-induced diarrhea. The study revealed that at higher doses, there was a marked decrease in stool water content and bacterial density, alongside improvements in biochemical parameters indicative of intestinal health .

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound enhances antioxidant enzyme levels (e.g., superoxide dismutase) while reducing oxidative stress markers.
  • Electrolyte Regulation : By reactivating Na+/K+-ATPase activity, this compound helps maintain electrolyte balance during diarrheal episodes .
  • Anti-inflammatory Effects : It modulates pro-inflammatory cytokines such as IL-1β and TNF-α, contributing to reduced intestinal inflammation .

Q & A

Q. What analytical techniques are most reliable for characterizing the molecular structure of Eriosematin A, and how are they validated?

To confirm the structure of this compound, researchers typically use nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HR-MS), and X-ray crystallography. Validation involves cross-referencing spectral data with published standards and ensuring reproducibility across independent labs. For novel compounds, purity is confirmed via high-performance liquid chromatography (HPLC) coupled with UV-Vis or mass detectors .

Q. What experimental models are commonly used to assess the biological activity of this compound in preliminary studies?

Initial screening often employs in vitro assays such as enzyme inhibition (e.g., acetylcholinesterase for neuroactivity), cytotoxicity tests (e.g., MTT assay on cancer cell lines), and antimicrobial susceptibility (e.g., broth microdilution for MIC determination). In vivo models like murine systems may follow, focusing on dose-response relationships and pharmacokinetics. These models require rigorous controls, including positive/negative controls and blinded data analysis to minimize bias .

Q. How can researchers isolate this compound from plant sources while minimizing degradation?

Isolation protocols often use cold methanol or ethanol extraction under nitrogen to prevent oxidation, followed by column chromatography (e.g., silica gel, Sephadex LH-20) for fractionation. Lyophilization is preferred for drying heat-sensitive compounds. Purity is monitored at each step via thin-layer chromatography (TLC) or HPLC, with stability tests under varying pH and temperature conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacological data for this compound across studies?

Discrepancies may arise from differences in compound purity, assay conditions (e.g., pH, solvent), or biological model variability. Meta-analyses of existing data, standardized assay protocols (e.g., OECD guidelines), and inter-laboratory reproducibility studies are critical. Researchers should also validate findings using orthogonal methods (e.g., CRISPR-Cas9 knockout models to confirm target specificity) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

SAR studies involve synthesizing analogs with systematic modifications (e.g., hydroxyl group methylation, side-chain elongation). Computational tools like molecular docking predict binding affinities to target proteins (e.g., kinases, receptors), while in vitro assays validate predictions. Multivariate statistical analysis (e.g., PCA) identifies key structural motifs influencing activity .

Q. What methodologies elucidate the ecological role of this compound in plant-microbe interactions?

Advanced approaches include transcriptomic profiling of host plants under this compound treatment, metagenomic analysis of rhizosphere microbiota, and isotopic labeling to track compound uptake. Field experiments with transgenic plants (e.g., this compound-silenced lines) can isolate its role in pathogen resistance or symbiosis .

Methodological Considerations

  • Data Reprodubility : Ensure raw data (e.g., NMR spectra, assay readouts) are archived in repositories like Figshare or Zenodo for peer validation .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for animal welfare and obtain institutional ethics approvals .
  • Statistical Rigor : Use power analysis to determine sample sizes and apply corrections (e.g., Bonferroni) for multiple comparisons to reduce Type I errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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